Phenol, 4,4'-[1,4-phenylenebis(azo)]bis-
Description
Contextualization within Azo and Phenolic Compound Research
Phenol (B47542), 4,4'-[1,4-phenylenebis(azo)]bis- is structurally situated at the intersection of two major classes of organic compounds: azo compounds and phenolic compounds. Azo compounds are defined by the R-N=N-R' functional group and are renowned for their vibrant colors, which has led to their widespread use as dyes and pigments for over a century. psiberg.com The azo linkage creates an extended conjugated system across the aromatic rings, which is responsible for the absorption of light in the visible spectrum. psiberg.com The specific color of an azo dye is influenced by the nature of the aromatic rings and the substituents they carry.
The synthesis of such compounds typically involves a two-step process: the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich substrate. psiberg.comirjet.net In the case of Phenol, 4,4'-[1,4-phenylenebis(azo)]bis-, the synthesis would logically proceed through the tetrazotization of p-phenylenediamine (B122844) to form a bis-diazonium salt, which is then coupled with two equivalents of phenol. irjet.netjbiochemtech.com
The phenolic groups (-OH attached to an aromatic ring) in the molecule are also of great significance. They are known to be electron-donating groups, which can influence the electronic properties of the entire molecule, including its color and reactivity. psiberg.com Furthermore, the presence of phenolic hydroxyl groups can impart properties such as pH sensitivity, the ability to form metal complexes, and potential antioxidant activity. Research into phenolic compounds is extensive, covering their natural occurrence, synthesis, and a wide array of applications.
Significance in Contemporary Chemical Science and Engineering
While specific research on Phenol, 4,4'-[1,4-phenylenebis(azo)]bis- is not extensively documented in publicly available literature, its significance can be inferred from studies on analogous bis-azo and phenolic azo compounds. The primary area of interest for such molecules lies in their application as dyes and pigments. Bis-azo dyes, also known as disazo dyes, often exhibit higher color strength and better fastness properties compared to their monoazo counterparts. The symmetrical structure of Phenol, 4,4'-[1,4-phenylenebis(azo)]bis- suggests its potential use as a disperse dye for synthetic fibers like polyester (B1180765), where such dyes are valued for their performance. irjet.net
Beyond traditional dyeing applications, the unique electronic and structural features of bis-azo phenolic compounds make them candidates for advanced materials. The extended π-conjugated system is a key feature in the design of organic electronic materials, and the photoresponsive nature of the azo bond (cis-trans isomerization upon light exposure) is exploited in applications such as optical data storage and molecular switches. organic-chemistry.org The phenolic groups can also serve as reactive sites for polymerization, allowing for the incorporation of the chromophoric bis-azo unit into polymer backbones to create functional polymers with specific optical or thermal properties. Azo compounds have also been investigated for their excellent thermal and optical features, with potential applications in optical recording media, toners, and ink-jet printing. jbiochemtech.com
Evolution of Research Perspectives on Phenol, 4,4'-[1,4-phenylenebis(azo)]bis-
The historical development of azo dye chemistry dates back to the 19th century, with the initial focus being on the synthesis of new colorants for the textile industry. youtube.comnih.gov The discovery of the diazotization reaction by Peter Griess in 1858 was a pivotal moment that paved the way for the creation of a vast array of azo dyes. nih.gov Early research was largely empirical, centered on discovering new dye structures with desirable colors and dyeing properties.
In more recent times, research on azo compounds, including bis-azo structures, has evolved to explore their functional properties beyond color. The 20th and 21st centuries have seen a shift towards understanding the fundamental photophysical and photochemical properties of these molecules. organic-chemistry.org This has been driven by the development of advanced analytical techniques and a growing interest in "smart" materials. The potential for azo compounds to act as molecular machines, sensors, and components in nonlinear optics has become a significant area of investigation.
For bis-azo phenolic compounds, contemporary research often focuses on creating materials with enhanced thermal stability, lightfastness, and specific functionalities. While direct studies on Phenol, 4,4'-[1,4-phenylenebis(azo)]bis- are limited, the broader field of bis-azo dye research continues to advance, with an emphasis on creating high-performance materials for specialized applications in electronics, photonics, and polymer science. organic-chemistry.org
Compound Properties and Data
Due to the limited availability of specific experimental data for Phenol, 4,4'-[1,4-phenylenebis(azo)]bis- in the cited literature, the following table includes basic information confirmed by the US Environmental Protection Agency (EPA) and typical spectral data for analogous bis-azo phenolic compounds.
| Property | Value | Source |
| Systematic Name | Phenol, 4,4'-[1,4-phenylenebis(2,1-diazenediyl)]bis- | epa.gov |
| CAS Number | 21811-64-3 | epa.gov |
| Molecular Formula | C18H14N4O2 | epa.gov |
| Molecular Weight | 318.33 g/mol | epa.gov |
| Typical FT-IR (cm⁻¹) νmax | ~3400 (O-H), ~1580 (N=N), ~1500 (C=C aromatic) | Inferred from analogous compounds jbiochemtech.com |
| Typical ¹H-NMR (ppm) δ | ~6.8-8.0 (aromatic protons), ~9.5 (phenolic OH) | Inferred from analogous compounds jbiochemtech.com |
Structure
3D Structure
Properties
CAS No. |
21811-64-3 |
|---|---|
Molecular Formula |
C18H14N4O2 |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
4-[[4-[(4-hydroxyphenyl)diazenyl]phenyl]diazenyl]phenol |
InChI |
InChI=1S/C18H14N4O2/c23-17-9-5-15(6-10-17)21-19-13-1-2-14(4-3-13)20-22-16-7-11-18(24)12-8-16/h1-12,23-24H |
InChI Key |
AOCDFLRLNPGEIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)O)N=NC3=CC=C(C=C3)O |
Origin of Product |
United States |
Synthetic Methodologies for Phenol, 4,4 1,4 Phenylenebis Azo Bis and Analogues
Diazotization and Coupling Reactions in Azo Compound Synthesis
The cornerstone of azo compound synthesis is a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component. This sequence has been the most widely used industrial method for producing a vast array of dyes and pigments.
Classical Synthetic Routes to Phenol (B47542), 4,4'-[1,4-phenylenebis(azo)]bis-
The classical synthesis of Phenol, 4,4'-[1,4-phenylenebis(azo)]bis- is a symmetrical bis-azo coupling reaction. The process begins with the tetrazotization of a bifunctional primary aromatic amine, p-phenylenediamine (B122844). This reaction involves treating p-phenylenediamine with two equivalents of a nitrosating agent, typically nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). The reaction is conducted at low temperatures, generally between 0 and 5 °C, to ensure the stability of the resulting bis-diazonium salt.
The resulting benzene-1,4-bis(diazonium) salt is a highly reactive intermediate. This intermediate is then subjected to a coupling reaction with two equivalents of phenol. For the coupling to occur, the phenol is typically dissolved in a mildly alkaline solution, such as aqueous sodium hydroxide (B78521), to form the more reactive phenoxide ion. The cold bis-diazonium salt solution is added slowly to the chilled phenoxide solution, maintaining the low temperature to prevent decomposition of the diazonium groups. The coupling reaction is an electrophilic aromatic substitution, where the diazonium salt acts as the electrophile and the activated phenoxide ring is the nucleophile. The substitution occurs predominantly at the para-position of the phenol, yielding the final product, Phenol, 4,4'-[1,4-phenylenebis(azo)]bis-.
Table 1: Typical Reactants and Conditions for Classical Synthesis
| Step | Reactants | Reagents | Key Conditions |
| Tetrazotization | p-Phenylenediamine | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | 0–5 °C, Aqueous medium |
| Coupling | Benzene-1,4-bis(diazonium) chloride, Phenol | Sodium Hydroxide (NaOH) | 0–5 °C, Mildly alkaline pH |
Mechanistic Insights into Azo Bond Formation
The formation of the azo bond (–N=N–) is classified as an electrophilic aromatic substitution reaction. wikipedia.org The mechanism proceeds in two main steps. In the first step, the aryldiazonium cation, a relatively weak electrophile, attacks the electron-rich aromatic ring of the coupling partner (in this case, the phenoxide ion). wikipedia.orgsimply.science The attack is directed to the position of highest electron density, which is the para-position relative to the hydroxyl group on the phenol ring. This step is typically the rate-determining step.
Green Chemistry Approaches in Azo Phenolic Compound Synthesis
In response to growing environmental concerns, green chemistry principles have been applied to the synthesis of azo dyes to reduce waste, avoid hazardous solvents, and improve energy efficiency.
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of azo dye synthesis, microwave irradiation can significantly reduce reaction times from hours to mere minutes, often leading to higher yields and cleaner products. nih.govresearchgate.netresearchgate.net This technique utilizes the ability of polar molecules in the reaction mixture to align with the rapidly oscillating electric field of the microwaves, generating heat efficiently and uniformly throughout the sample.
For the synthesis of azo phenolic compounds, a mixture of a nitroarene and an aromatic amine (like 4-aminophenol) can be irradiated in a microwave reactor in the presence of a base. nih.govresearchgate.net This metal-free approach allows for the rapid, one-step synthesis of unsymmetrical azo dyes. nih.gov While this specific method produces unsymmetrical dyes, the principles of rapid heating and rate enhancement are applicable to traditional diazotization and coupling reactions as well, offering a greener alternative to conventional heating methods. researchgate.netijarsct.co.in
Table 2: Comparison of Conventional vs. Microwave-Assisted Azo Dye Synthesis
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | Hours | Minutes researchgate.net |
| Energy Consumption | High | Low |
| Yield | Moderate to High | Often Higher researchgate.net |
| Side Reactions | More prevalent | Reduced |
Solvent-Free and Reduced-Solvent Synthesis Strategies
A key goal of green chemistry is to minimize or eliminate the use of volatile organic solvents. Solvent-free, or solid-state, synthesis of azo dyes has been successfully demonstrated using techniques such as grinding. jchemrev.comnih.govstackexchange.com In this approach, solid reactants (an aromatic amine, sodium nitrite, and a solid acid catalyst) are ground together in a mortar and pestle. nih.govstackexchange.com The diazotization occurs in the solid phase, after which the coupling component (e.g., a phenol or naphthol) is added and grinding is continued. nih.gov
This mechanochemical method avoids the use of bulk solvents, simplifies the work-up procedure (often requiring just a simple filtration), and can be performed at room temperature, thus saving energy. libretexts.orgmdpi.com Catalysts used in these solvent-free methods include reusable solid acids like nano silica (B1680970) supported boron trifluoride (nano BF₃·SiO₂) or sulfonic acid functionalized magnetic nanoparticles, which can be easily recovered and reused. jchemrev.comlibretexts.org These strategies offer a significant reduction in waste and environmental impact compared to classical aqueous syntheses.
Derivatization and Functionalization Strategies
The structure of Phenol, 4,4'-[1,4-phenylenebis(azo)]bis- offers reactive sites for further chemical modification, primarily at the two phenolic hydroxyl (–OH) groups. Derivatization can be used to alter the compound's physical and chemical properties, such as solubility, color, thermal stability, and affinity for certain substrates.
The phenolic hydroxyl groups are acidic and can be readily deprotonated by a base. The resulting phenoxide ions are excellent nucleophiles and can undergo a variety of reactions.
Etherification (Alkylation): The hydroxyl groups can be converted to ether linkages via reactions like the Williamson ether synthesis. organic-chemistry.org Treating the bis-phenol with an alkyl halide (e.g., ethyl iodide) in the presence of a base (e.g., potassium carbonate) would yield a bis-alkoxy derivative. This functionalization can increase the molecule's hydrophobicity and solubility in nonpolar organic solvents. researchgate.net
Esterification: Reaction with acyl chlorides or acid anhydrides in the presence of a base (like pyridine (B92270) or NaOH) converts the hydroxyl groups into ester groups. simply.science For example, using benzoyl chloride would produce a dibenzoate ester. simply.science Esterification can be used to modify the dye's lightfastness and thermal properties.
These derivatization strategies allow for the fine-tuning of the molecule's properties, enabling the creation of new materials for advanced applications beyond traditional dyeing, such as in polymers, liquid crystals, or functional materials.
Introduction of Heterocyclic Moieties and Substituents
The incorporation of heterocyclic scaffolds into azo dye structures has become a significant area of interest due to the potential for enhanced bioactive properties and applications in the pharmaceutical sector. nih.govrsc.org The introduction of these moieties can tune the pharmacological applications of the resulting compounds, including their use as antifungal, antibacterial, antiviral, and anti-inflammatory agents. nih.govnih.gov
Commonly incorporated heterocyclic scaffolds include:
Imidazole
Pyrazole
Thiazole
Oxazolone
Thiophene
Pyrrole
Benzothiazole
The synthesis approach typically involves the diazotization of a primary aromatic amine that contains a heterocyclic ring, followed by a coupling reaction with a suitable component like phenol or its derivatives. nih.gov This method allows for the creation of a diverse range of azo dyes with tailored properties.
Synthesis of Bis-Azo and Multi-Azo Systems Containing Phenol Subunits
The fundamental method for synthesizing bis-azo compounds such as Phenol, 4,4'-[1,4-phenylenebis(azo)]bis- involves a two-step process of diazotization followed by an azo coupling reaction. mdpi.comresearchgate.net This classical approach is widely used for creating the characteristic -N=N- azo linkage. mdpi.com
The synthesis of the target compound begins with the tetrazotization of a diamine, in this case, p-phenylenediamine. This reaction is carried out in an acidic medium (e.g., hydrochloric acid) with sodium nitrite at a low temperature, typically between 0-5 °C, to form a stable bis-diazonium salt. jbiochemtech.comirjet.net
The resulting bis-diazonium salt is then coupled with two equivalents of a phenolic compound. For Phenol, 4,4'-[1,4-phenylenebis(azo)]bis-, the coupling component is phenol. The coupling reaction is performed under alkaline conditions, often by dissolving the phenol in a sodium hydroxide solution. jbiochemtech.comlibretexts.org The diazonium salt solution is added slowly to the cold phenoxide solution, leading to the formation of the bis-azo dye as a colored precipitate. jbiochemtech.comlibretexts.org The general synthetic scheme is a cornerstone of azo dye chemistry. irjet.net
Polymerization Involving Phenol, 4,4'-[1,4-phenylenebis(azo)]bis- or Related Phenolic Monomers
Phenolic azo compounds, particularly those with two hydroxyl groups like Phenol, 4,4'-[1,4-phenylenebis(azo)]bis-, can serve as monomers in polymerization reactions, leading to the formation of novel polymers with unique properties.
Condensation Polymerization Mechanisms
Condensation polymerization, also known as step-growth polymerization, is a primary mechanism for synthesizing polymers from polyfunctional monomers. libretexts.org This process involves a chemical reaction between two different functional groups, where a small molecule, such as water, is eliminated with each step of bond formation. libretexts.orgbritannica.com Monomers used in this type of polymerization must possess two or more reactive groups. britannica.com
Phenol, 4,4'-[1,4-phenylenebis(azo)]bis-, with its two terminal hydroxyl (-OH) groups, is a suitable monomer for condensation polymerization. It can react with other monomers containing complementary functional groups, such as dicarboxylic acids or their derivatives, to form polyesters. For instance, the reaction with N-[4-(4-nitrophenylazo)phenyl]imido diacetyl chloride results in a polyester (B1180765) containing azo chromophores. dtic.mil The resulting polymers often have alternating structures derived from the two different monomer components. libretexts.org
Incorporation into Phenol-Formaldehyde Resins and Epoxy Systems
The unique structure of phenolic azo compounds allows for their incorporation into established polymer systems like phenol-formaldehyde and epoxy resins, thereby modifying the properties of the final material.
Phenol-Formaldehyde Resins: Azo-phenol-formaldehyde resins can be synthesized by first preparing an azo dye monomer containing a phenolic group and subsequently reacting it with formaldehyde. ekb.egekb.eg This polycondensation reaction creates a cross-linked polymer network where the azo dye is chemically bonded to the resin backbone. ekb.eg This approach has been used to create new linked azo-phenol-formaldehyde resins with specific thermal properties. ekb.egresearchgate.net A variation involves introducing an ethynylphenyl group into a biphenyl (B1667301) novolac resin (a type of phenolic resin) through a diazo coupling reaction, resulting in a resin that can be cured through an addition polymerization mechanism. nih.govresearchgate.net
Epoxy Systems: Azo moieties can be incorporated into epoxy resins to develop materials with photoresponsive properties. researchgate.net One method involves synthesizing a bis-azo-diol, a molecule structurally similar to Phenol, 4,4'-[1,4-phenylenebis(azo)]bis-, and then reacting it with epichlorohydrin (B41342) to form a colored epoxy resin. researchgate.net The hydroxyl groups of the bis-azo-diol react with the epoxide ring of epichlorohydrin. Alternatively, existing epoxy resins, such as those based on the diglycidyl ether of bisphenol-A (DGEBA), can be chemically modified. This can be achieved through a polycondensation reaction with phenols to create phenolic oligomers, which then act as coupling agents for synthesizing polymeric azo dyes. orientjchem.org The incorporation of these azo compounds can impart color and other functional properties to the cured epoxy system. researchgate.netnih.gov
Advanced Spectroscopic and Structural Elucidation of Phenol, 4,4 1,4 Phenylenebis Azo Bis
Vibrational Spectroscopy Analysis
Fourier Transform Infrared (FTIR) Spectroscopic Investigations
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of Phenol (B47542), 4,4'-[1,4-phenylenebis(azo)]bis- is characterized by several key absorption bands that confirm its structure.
A prominent broad band is typically observed in the 3400–3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl groups. mdpi.comresearchgate.net The broadness of this peak suggests the presence of intermolecular hydrogen bonding. Aromatic C-H stretching vibrations are identified by weaker bands appearing in the range of 3150–3050 cm⁻¹. researchgate.net
The stretching vibration of the azo group (–N=N–) is a key indicator for this class of compounds. This absorption is often of weak to medium intensity and can be found in the 1630–1550 cm⁻¹ region. researchgate.net For similar azo dyes, this peak has been reported between 1555 cm⁻¹ and 1411 cm⁻¹. bas.bgscienceworldjournal.org Aromatic C=C ring stretching vibrations typically appear as multiple bands in the 1600–1450 cm⁻¹ region. aip.org
Furthermore, the spectrum exhibits bands corresponding to in-plane O-H bending and C-O stretching, usually found around 1370 cm⁻¹ and 1230 cm⁻¹, respectively. researchgate.net Out-of-plane C-H bending vibrations for the para-substituted aromatic rings give rise to strong absorptions in the 860–800 cm⁻¹ range, which helps confirm the substitution pattern of the molecule. researchgate.net
Table 1: Characteristic FTIR Absorption Bands for Phenol, 4,4'-[1,4-phenylenebis(azo)]bis-
| Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Phenolic) | 3400 - 3200 | Broad, Strong |
| C-H Stretch (Aromatic) | 3150 - 3050 | Weak to Medium |
| N=N Stretch (Azo) | 1630 - 1550 | Weak to Medium |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Strong |
| C-O Stretch (Phenolic) | ~1230 | Strong |
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy serves as a complementary technique to FTIR, providing information on the vibrational modes of a molecule. While specific Raman data for Phenol, 4,4'-[1,4-phenylenebis(azo)]bis- is not extensively documented, the expected spectrum can be inferred from its structure. Raman spectroscopy is particularly sensitive to non-polar, symmetric bonds.
Therefore, the symmetric stretching of the azo (–N=N–) bond, which is often weak in the IR spectrum, is expected to give a strong signal in the Raman spectrum. Likewise, the breathing modes of the aromatic rings would produce characteristic and intense Raman bands. This technique is highly effective for studying the skeletal vibrations of the conjugated system. The analysis can be particularly powerful when used in surface-enhanced resonance Raman scattering (SERRS) studies, which can dramatically amplify the signal of azo dyes formed from phenolic compounds. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic compounds by probing the magnetic environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).
Proton NMR (¹H NMR) for Proton Environment Elucidation
The ¹H NMR spectrum of Phenol, 4,4'-[1,4-phenylenebis(azo)]bis- provides detailed information about the different types of protons in the molecule. The spectrum is expected to show distinct signals for the phenolic hydroxyl protons and the aromatic protons.
The phenolic –OH proton typically appears as a broad singlet in the downfield region of the spectrum, often in the range of δ 9.5–11.0 ppm. researchgate.net Its chemical shift can be influenced by the solvent and concentration due to hydrogen bonding.
The aromatic protons would resonate in the region of δ 6.8–8.5 ppm. researchgate.net Due to the molecule's symmetry, a specific pattern is expected. The protons on the central phenylene ring are in a different chemical environment compared to the protons on the terminal phenol rings.
Phenol Rings: The protons on the phenol rings are expected to appear as two distinct doublets, characteristic of a para-substituted system. The protons ortho to the hydroxyl group would be shielded compared to the protons ortho to the azo group.
Central Phenylene Ring: The protons on the central 1,4-phenylene group are chemically equivalent and are expected to produce a singlet in the aromatic region.
The existence of azo-hydrazo tautomerism could introduce additional signals, such as a very deshielded NH proton between δ 12.0 and 15.0 ppm, though the azo form is generally predominant for this structure. nih.gov
Table 2: Expected ¹H NMR Chemical Shifts for Phenol, 4,4'-[1,4-phenylenebis(azo)]bis-
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Phenolic OH | 9.5 - 11.0 | Broad Singlet |
| Aromatic CH (ortho to -N=N) | 7.8 - 8.2 | Doublet |
| Aromatic CH (ortho to -OH) | 6.9 - 7.2 | Doublet |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis
The ¹³C NMR spectrum reveals the carbon framework of the molecule. Due to the symmetry of Phenol, 4,4'-[1,4-phenylenebis(azo)]bis-, the number of unique carbon signals is less than the total number of carbon atoms.
The carbon atom attached to the hydroxyl group (C-O) in the phenol rings is expected to be the most deshielded among the sp² carbons, appearing around δ 155–160 ppm. rsc.orgdocbrown.info The carbon atom attached to the azo group (C-N) would also be significantly deshielded. The remaining aromatic carbons would resonate in the typical range of δ 115–140 ppm. docbrown.info The symmetry of the molecule would result in four distinct signals for the terminal phenol rings and two signals for the central phenylene ring.
Table 3: Expected ¹³C NMR Chemical Shifts for Phenol, 4,4'-[1,4-phenylenebis(azo)]bis-
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| C-OH (Phenolic) | 155 - 160 |
| C-N=N (Phenolic Ring) | 145 - 150 |
| C-N=N (Central Ring) | 150 - 155 |
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy, particularly UV-Visible absorption spectroscopy, provides insights into the conjugated electronic system of the molecule. Azo compounds are known for their characteristic electronic transitions. The spectrum of Phenol, 4,4'-[1,4-phenylenebis(azo)]bis- is expected to show two main absorption bands. mdpi.com
An intense absorption band in the ultraviolet region, typically between 340-360 nm, is attributed to the π-π* transition of the extended conjugated system involving the aromatic rings and the azo linkages. mdpi.com
A weaker absorption band in the visible region, often found around 420-450 nm, corresponds to the n-π* transition, which involves the promotion of an electron from a non-bonding orbital on the nitrogen atoms to an anti-bonding π* orbital. mdpi.com
The position and intensity of these bands can be influenced by the solvent polarity. The extended conjugation in this bis-azo structure contributes to the absorption of light at longer wavelengths, resulting in its characteristic color.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a important technique for probing the electronic transitions within Phenol, 4,4'-[1,4-phenylenebis(azo)]bis-. The spectrum of this compound is characterized by absorption bands that correspond to π → π* and n → π* electronic transitions, primarily associated with the aromatic rings and the azo groups. The extended conjugation between the two phenol rings through the p-phenylenebis(azo) bridge significantly influences the position and intensity of these absorption bands.
Aromatic azo compounds typically exhibit a strong absorption band in the UV region corresponding to the π → π* transition and a weaker band in the visible region due to the n → π* transition of the azo group. wikipedia.org For analogous bis-azo-diol compounds, a strong absorption maximum (λmax) can be observed in the UV region, which is attributed to the trans-isomer of the azobenzene (B91143) moieties. mdpi.com Upon exposure to UV radiation, these compounds can undergo a reversible trans to cis isomerization, leading to changes in the absorption spectrum. mdpi.com A new, weaker absorption band may appear at longer wavelengths, which is characteristic of the cis isomer's n → π* transition. mdpi.com
The electronic absorption spectrum of phenol itself shows characteristic bands in the UV region, which are modified by the substitution pattern. researchgate.net In Phenol, 4,4'-[1,4-phenylenebis(azo)]bis-, the phenolic hydroxyl groups act as auxochromes, causing a bathochromic (red) shift of the absorption bands compared to unsubstituted azobenzene. The specific solvent environment can also influence the λmax values due to solvatochromic effects, which arise from differential stabilization of the ground and excited states of the molecule.
| Transition Type | Typical Wavelength Range (nm) | Isomer | Description |
|---|---|---|---|
| π → π | ~350 | Trans | High-intensity band associated with the conjugated system. |
| n → π | ~420 | Cis | Low-intensity band, becomes more prominent after UV irradiation. |
Photoluminescence and Fluorescence Studies
Photoluminescence and fluorescence studies provide insights into the excited-state properties of Phenol, 4,4'-[1,4-phenylenebis(azo)]bis-. While many azo compounds are known to have very low or no fluorescence due to efficient non-radiative decay pathways, including the rapid trans-cis isomerization, the presence of phenolic moieties can introduce fluorescent properties.
Studies on phenol and its derivatives have shown that they can exhibit fluorescence. researchgate.net The phototransformation of phenol under UV irradiation can lead to the formation of fluorescent products. researchgate.net For instance, the fluorescence of a photoproduct around 440 nm has been attributed to the formation and subsequent photodecay of hydroquinone. researchgate.net In bichromophoric systems containing a phenol and another chromophore, intramolecular interactions can play a key role in their photochemical behavior and fluorescence emission. rsc.org The electronic excited states of phenol involve ππ* transitions, and the introduction of substituents can alter the energy levels and deactivation pathways. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
Single-Crystal X-ray Diffraction Analysis of Phenol, 4,4'-[1,4-phenylenebis(azo)]bis- and Derivatives
In the solid state, aryl azo compounds predominantly exist in the more stable trans configuration with respect to the N=N double bond. wikipedia.org X-ray crystallographic studies on related bis(phenol) derivatives reveal key structural features. For example, the analysis of a dimeric nickel(II) complex with a ligand derived from a phenylene-bridged bis(iminobenzoquinone) shows a slightly distorted octahedral coordination geometry around the metal centers. mdpi.com The phenylene bridge in such structures is typically characterized by nearly equal C-C bond lengths, confirming its aromatic nature. mdpi.com
Crystal packing in these types of molecules is influenced by intermolecular interactions such as hydrogen bonding and π-π stacking. In the crystal structure of 1,4-phenylene diallyl bis(carbonate), molecules are linked into chains through C—H···O hydrogen bonds. nih.gov The planarity of the azobenzene units and the orientation of the terminal phenol rings would be key features determined by a single-crystal X-ray analysis of the title compound.
| Structural Parameter | Expected Value/Observation | Significance |
|---|---|---|
| Azo Group Configuration | Trans | Indicates the more stable isomeric form in the solid state. |
| N=N Bond Length | ~1.25 Å | Characteristic of an azo double bond. |
| Phenylene Bridge | Planar with aromatic C-C bonds | Confirms the conjugated nature of the linker. |
| Crystal Packing | Influenced by H-bonding and π-stacking | Determines the supramolecular architecture. |
Analysis of Tautomeric Forms and Intramolecular Interactions
Hydroxy-substituted azo compounds, such as Phenol, 4,4'-[1,4-phenylenebis(azo)]bis-, can exist in an equilibrium between two tautomeric forms: the azo-phenol form and the quinone-hydrazone form. The position of this equilibrium is influenced by the solvent, temperature, and the electronic nature of the substituents.
Spectroscopic and structural studies have confirmed the existence of this azo-hydrazone tautomerism. researchgate.net In the solid state, the quinone-hydrazone tautomer is often stabilized by a strong intramolecular hydrogen bond between the hydrazone N-H group and the quinonoid oxygen atom. researchgate.net The crystal structure of 2-(4-Methoxyphenylazo)-4-phenylphenol, for example, shows a trans configuration of the azo moiety with an intramolecular O—H···N hydrogen bond. researchgate.net The distances for H···N and O···N in this structure were found to be 1.81(3) Å and 2.581(4) Å, respectively, which is indicative of a strong interaction. researchgate.net
The presence of such intramolecular hydrogen bonds creates a six-membered ring, which contributes to the planarity of that portion of the molecule. researchgate.net In Phenol, 4,4'-[1,4-phenylenebis(azo)]bis-, two such intramolecular interactions are possible, one at each end of the molecule. The balance between the azo-phenol and quinone-hydrazone forms can be investigated using techniques like IR and NMR spectroscopy in solution, while X-ray crystallography provides a definitive picture of the dominant tautomer and intramolecular interactions in the solid state. researchgate.net
Computational and Theoretical Chemistry Studies of Phenol, 4,4 1,4 Phenylenebis Azo Bis
Hirshfeld Surface Analysis for Intermolecular Interactions
A comprehensive search of available scientific literature and crystallographic databases did not yield any specific studies that have conducted a Hirshfeld surface analysis on the compound Phenol (B47542), 4,4'-[1,4-phenylenebis(azo)]bis-. This analytical technique is contingent upon the availability of high-quality single-crystal X-ray diffraction data, from which the electron density distribution of the molecule within the crystal lattice can be precisely determined. The absence of such a study in the public domain indicates that the crystal structure of this specific compound may not have been resolved and analyzed using this method.
While studies on structurally related compounds, such as other bis-phenols or molecules containing azo linkages, have utilized Hirshfeld surface analysis to detail the nature and prevalence of interactions like hydrogen bonding, π-π stacking, and van der Waals forces, no such data is currently available for Phenol, 4,4'-[1,4-phenylenebis(azo)]bis-. Therefore, a detailed discussion of its specific intermolecular interactions, supported by quantitative data from Hirshfeld surface analysis, cannot be provided at this time. The generation of data tables detailing the percentage contributions of different intermolecular contacts is consequently not possible.
Further research, involving the synthesis of high-quality crystals of Phenol, 4,4'-[1,4-phenylenebis(azo)]bis- and subsequent single-crystal X-ray diffraction analysis, would be required to generate the necessary data for a comprehensive Hirshfeld surface analysis. Such an investigation would provide valuable insights into the supramolecular architecture of this compound.
Reactivity and Reaction Mechanisms of Phenol, 4,4 1,4 Phenylenebis Azo Bis
Photochemical Reactivity and Photoisomerization Mechanisms
The photochemical behavior of azo compounds, including Phenol (B47542), 4,4'-[1,4-phenylenebis(azo)]bis-, is characterized by the photoisomerization of the azo (-N=N-) groups. Azo compounds can exist as two geometric isomers: the more stable trans (or E) isomer and the less stable cis (or Z) isomer. Upon irradiation with ultraviolet (UV) light, the molecule can absorb a photon, leading to the conversion from the thermodynamically stable trans configuration to the cis configuration. wayne.edu
This process involves the excitation of electrons from a lower energy molecular orbital to a higher energy one (e.g., a π → π* or n → π* transition). The molecule in the excited state can then undergo a conformational change to the cis isomer before returning to the ground electronic state. The reverse reaction, from cis back to trans, can occur either thermally or by irradiation with light of a different wavelength (typically in the visible range). For many azoarenes, thermal conditions lead to the full conversion of a mixture of isomers to the more stable trans form. wayne.edu
In molecules with multiple azo linkages like Phenol, 4,4'-[1,4-phenylenebis(azo)]bis-, the photoisomerization can be more complex, potentially leading to a mixture of (E,E), (E,Z), and (Z,Z) isomers. The specific quantum yields and kinetics of these transformations would depend on the solvent, temperature, and excitation wavelength. Another potential photochemical reaction for some azo compounds is photocyclodehydrogenation, which involves the formation of a new ring structure upon irradiation. researchgate.net
Coordination Chemistry of Phenol, 4,4'-[1,4-phenylenebis(azo)]bis- as a Ligand
Phenol, 4,4'-[1,4-phenylenebis(azo)]bis- is a multidentate ligand capable of coordinating with various metal ions. The presence of phenolic hydroxyl (-OH) groups and azo (-N=N-) groups provides multiple potential coordination sites. The hydroxyl group can be deprotonated to form a phenolate, which is a strong coordinating agent, while the nitrogen atoms of the azo groups possess lone pairs of electrons that can be donated to a metal center.
The synthesis of transition metal complexes with ligands similar to Phenol, 4,4'-[1,4-phenylenebis(azo)]bis- typically involves the reaction of the ligand with a metal salt in a suitable solvent. irapa.orgresearchgate.netjmchemsci.com Common transition metals used include Co(II), Ni(II), Cu(II), and Zn(II). ekb.eg
The general procedure can be summarized as follows:
Dissolving the azo ligand in a solvent such as ethanol, methanol, or DMF. jmchemsci.com
Adding a solution of the transition metal salt (e.g., chloride, sulfate, or acetate) to the ligand solution, often dropwise with stirring. jmchemsci.com
The reaction mixture may be heated or refluxed for a period to ensure the completion of the reaction.
The resulting metal complex, which often precipitates out of the solution, is then isolated by filtration, washed with the solvent to remove any unreacted starting materials, and dried. jmchemsci.com
The stoichiometry of the resulting complex (metal-to-ligand ratio) can be controlled by adjusting the molar ratio of the reactants. ekb.eg Optimal reaction conditions, such as pH, may also be controlled using buffer solutions to facilitate the formation of the desired complex. irapa.orgjmchemsci.com
The structures of coordination complexes formed with Phenol, 4,4'-[1,4-phenylenebis(azo)]bis- and similar ligands are elucidated using a combination of spectroscopic and analytical techniques.
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the coordination sites of the ligand. A shift in the stretching frequency of the phenolic O-H group or its disappearance upon deprotonation indicates coordination through the oxygen atom. Changes in the vibrational frequency of the -N=N- azo group suggest its involvement in bonding to the metal ion.
UV-Visible Spectroscopy : The electronic spectra of the complexes provide information about the electronic transitions and the coordination geometry around the metal ion. These spectra are generally different from that of the free ligand, indicating complex formation.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its diamagnetic metal complexes, providing information about the structure of the complex in solution.
The data below, from a related dimeric nickel(II) complex, illustrates the type of structural information obtained from X-ray crystallography. mdpi.com
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.761(5) |
| b (Å) | 11.583(8) |
| c (Å) | 20.092(5) |
| α (°) | 104.946(5) |
| β (°) | 90.46(2) |
| γ (°) | 98.28(2) |
| Coordination Geometry | Slightly distorted octahedral |
This table is interactive. Click on the headers to sort the data.
Ligand Field Theory (LFT) is a model used to describe the electronic structure of transition metal coordination complexes. wikipedia.org It is an application of molecular orbital theory that focuses on the interactions between the metal d-orbitals and the ligand orbitals. wikipedia.orglibretexts.org When the Phenol, 4,4'-[1,4-phenylenebis(azo)]bis- ligand coordinates to a transition metal ion, its lone pairs of electrons interact with the metal's d-orbitals, causing them to split into different energy levels. libretexts.org
The pattern of this splitting depends on the coordination geometry of the complex. For example, in an octahedral complex, the five d-orbitals split into two sets: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). libretexts.org The energy difference between these sets is denoted as Δo (the ligand field splitting parameter).
The magnitude of Δo is influenced by the nature of the ligand. Ligands are arranged in the spectrochemical series based on their ability to cause d-orbital splitting. The electronic properties of the complex, such as its color and magnetic behavior, are determined by the filling of these split d-orbitals.
Electronic Spectra : The color of transition metal complexes is due to the absorption of light, which promotes an electron from a lower-energy d-orbital to a higher-energy one (a d-d transition). The energy of the absorbed light corresponds to the ligand field splitting energy (Δo).
Magnetic Properties : The magnetic properties of a complex depend on the number of unpaired electrons in the d-orbitals. For a metal ion with a d⁴ to d⁷ electron configuration, the electrons can either fill the orbitals to give the maximum number of unpaired electrons (a high-spin complex) or they can pair up in the lower-energy orbitals before filling the higher-energy ones (a low-spin complex). Whether a complex is high-spin or low-spin depends on the relative magnitudes of the ligand field splitting energy (Δo) and the spin-pairing energy.
The table below shows typical electronic transitions observed in the UV-Vis spectra of some azo-Schiff base metal complexes. ekb.eg
| Complex | Electronic Transitions (cm⁻¹) | Probable Geometry |
| Co(II) Complex | 15822, 21881 | Octahedral |
| Ni(II) Complex | 16611, 25906 | Octahedral |
| Cu(II) Complex | 14880, 18281 | Octahedral |
This table is interactive. Click on the headers to sort the data.
Applications of Phenol, 4,4 1,4 Phenylenebis Azo Bis in Advanced Materials and Systems
Photoresponsive Materials Development
The core of the photoresponsive behavior of materials containing Phenol (B47542), 4,4'-[1,4-phenylenebis(azo)]bis- lies in the reversible trans-cis isomerization of the azobenzene (B91143) units upon exposure to light of specific wavelengths. This isomerization induces changes in the molecular geometry, which can be harnessed at a macroscopic level to create smart materials.
Integration into Optical and Smart Materials
The incorporation of azobenzene-containing compounds like Phenol, 4,4'-[1,4-phenylenebis(azo)]bis- into polymer matrices is a key strategy for developing photoresponsive materials. These materials are capable of converting light energy into mechanical work and are promising for applications in optical data storage and as photo-switches. The photo-isomerization of the azo units can lead to changes in the material's refractive index and birefringence, which are fundamental properties for optical applications. dtic.mil
Azobenzene-containing polymers have been extensively studied for their photoresponsive characteristics, which can be tailored by altering the polymer structure and the nature of the azo chromophore. While specific studies on the integration of Phenol, 4,4'-[1,4-phenylenebis(azo)]bis- into advanced optical systems are not extensively detailed in the available research, the general principles of azobenzene polymers suggest its potential in these areas. The presence of two azo groups in the molecule could potentially lead to more complex and cooperative switching behaviors within a material.
Smart textiles represent a burgeoning field where functional dyes play a crucial role. Dyes that respond to external stimuli such as light (photochromic dyes) can be integrated into fabrics to create textiles that change color or other properties upon exposure to sunlight, for instance. meghmaniglobal.com
Applications in Pigments and Dyes for Specific Material Systems
Phenol, 4,4'-[1,4-phenylenebis(azo)]bis- is recognized in the dye industry as Disperse Yellow 68. dtic.mil As a disperse dye, it is suitable for dyeing hydrophobic fibers such as polyester (B1180765). The coloration of textiles with azo dyes is a well-established industrial process. researchgate.net Disperse dyes are characterized by their low water solubility and are applied from a fine aqueous dispersion.
The manufacturing process for Disperse Yellow 68 involves the diazotization of N-(4-aminophenyl)acetamide, followed by coupling with phenol. The resulting intermediate is then hydrolyzed to remove the acetyl group, and the product is diazotized again and coupled with phenol to yield the final dye molecule. dtic.mil This synthesis route highlights the chemical versatility of azo compounds in creating a wide range of colors.
The properties of Disperse Yellow 68 as a textile dye are summarized in the table below, indicating its performance in terms of fastness to various conditions.
| Property | Rating |
| Ironing Fastness | 4-5 |
| Light Fastness | 6-7 |
| Perspiration Fastness | 5 |
| Washing Fastness (Fading) | 4-5 |
| Washing Fastness (Stain) | 5 |
| Data sourced from World Dye Variety dtic.mil |
Polymer Science and Engineering
The bifunctional nature of Phenol, 4,4'-[1,4-phenylenebis(azo)]bis-, with its two phenol groups, suggests its potential as a monomer or a modifying agent in polymer synthesis. Phenolic compounds are widely used in the production of various polymers, including phenolic resins and epoxy resins. orientjchem.org
Functionalization of Polymer Backbones
The introduction of functional groups into pre-existing polymers or the use of functional monomers in polymerization are key strategies to impart specific properties to the final material. routledge.com The hydroxyl groups of Phenol, 4,4'-[1,4-phenylenebis(azo)]bis- provide reactive sites for its incorporation into polymer chains, for example, through esterification or etherification reactions. This would allow for the synthesis of polymers with photoresponsive azo groups as integral parts of their backbone or as pendant side chains. While the concept is well-established for other azo compounds, specific research detailing the use of Phenol, 4,4'-[1,4-phenylenebis(azo)]bis- for this purpose is limited.
Development of High-Performance Adhesives and Coatings
Bisphenol-A is a common building block for epoxy resins, which are known for their strong adhesion and chemical resistance. factsaboutbpa.orgprobablytape.com These properties make them suitable for high-performance adhesives and coatings. The structural similarity of Phenol, 4,4'-[1,4-phenylenebis(azo)]bis- to bisphenols suggests its potential as a component in such formulations. The incorporation of the rigid azo-phenylene unit could potentially enhance the thermal stability and mechanical properties of the resulting polymer network. However, there is a lack of specific studies on the use of Phenol, 4,4'-[1,4-phenylenebis(azo)]bis- in the development of adhesives and coatings.
Flame-Retardant Material Design
Advanced Composites Applications
While direct research on the incorporation of Phenol, 4,4'-[1,4-phenylenebis(azo)]bis- into advanced composites is an emerging field, the broader class of azo-containing compounds and phenolic resins offers significant insights into its potential. Azo compounds are known to undergo reversible trans-cis isomerization upon light irradiation, a property that can be harnessed to create photoresponsive materials. The integration of such functionalities into a polymer matrix can lead to composites with tunable mechanical and optical properties.
Epoxy resins, widely used as matrices in advanced composites for aerospace and automotive industries, can be modified with compounds structurally similar to Phenol, 4,4'-[1,4-phenylenebis(azo)]bis-. For instance, the synthesis of colored epoxy resins containing azo moieties has been demonstrated, where a bis-azodiol is reacted with epichlorohydrin (B41342). researchgate.net The resulting cured products exhibit good thermal stability. researchgate.net The incorporation of such azo-functionalized polymers into glass fiber composites has been shown to yield materials with notable mechanical and electrical properties, as well as chemical resistance. researchgate.net
Furthermore, the introduction of an ethynylphenyl azo phenol-biphenylene resin (EPABN), a novel addition-curing phenolic resin, has been shown to significantly enhance the thermal properties of the resulting material. nih.gov Cured EPABN resin exhibits excellent heat resistance, with 5% and 10% weight loss temperatures (Td5 and Td10) of 463 °C and 531 °C, respectively, and a high residual char yield at elevated temperatures. nih.gov This suggests that incorporating a rigid structure like the phenylenebis(azo) moiety could lead to composites with superior thermal stability.
Table 1: Thermal Properties of a Related Azo-Containing Phenolic Resin
| Property | Value |
| Td5 (5% weight loss temperature) | 463 °C |
| Td10 (10% weight loss temperature) | 531 °C |
| Residual Char Yield at 700 °C | 78.2% |
| Residual Char Yield at 1000 °C | 72.1% |
Data sourced from a study on ethynyl (B1212043) phenyl azo phenol-biphenylene resin (EPABN). nih.gov
Catalytic Applications
The chemical structure of Phenol, 4,4'-[1,4-phenylenebis(azo)]bis- and related azo compounds makes them suitable candidates for various catalytic applications, from environmental remediation to industrial protection.
Photocatalytic Degradation of Organic Pollutants by Related Compounds
Azo dyes are a major class of industrial pollutants, and their removal from wastewater is a significant environmental challenge. Photocatalysis, particularly using titanium dioxide (TiO2), has emerged as a promising technology for the degradation of these organic pollutants. mdpi.comnih.govmdpi.com The efficiency of this process can be enhanced by the presence of certain azo compounds that can act as photosensitizers or be the target of degradation.
The photocatalytic degradation of azo dyes generally follows pseudo-first-order kinetics, adhering to the Langmuir-Hinshelwood model. nih.gov The process involves the generation of highly reactive hydroxyl radicals (•OH) upon the irradiation of the semiconductor catalyst (like TiO2) with UV or visible light. mdpi.com These radicals then attack the azo dye molecules, leading to their degradation.
Several factors influence the rate of photocatalytic degradation, including pH, catalyst concentration, and the initial concentration of the dye. mdpi.com For instance, the degradation of some azo dyes is more efficient under acidic conditions. mdpi.com
Studies on the photocatalytic degradation of various azo dyes have demonstrated high removal efficiencies. For example, using a bimetallic Cu-Ni/TiO2 photocatalyst, 100% removal of Methyl Orange (MO) and approximately 90% removal of Chemical Oxygen Demand (COD) were achieved within 90 minutes of irradiation. nih.gov Similarly, a TiO2-rGO-CdS composite achieved 100% degradation of Methyl Orange within four hours. mdpi.com While specific data for Phenol, 4,4'-[1,4-phenylenebis(azo)]bis- is limited, the degradation of other bis-azo dyes has been investigated, showing that the degradation rate can be influenced by the complexity of the molecule. researchgate.netresearchgate.net
Table 2: Photocatalytic Degradation Efficiency of Azo Dyes with Related Catalysts
| Azo Dye | Catalyst | Irradiation Time | Degradation Efficiency |
| Methyl Orange | Cu-Ni/TiO2 | 90 min | 100% |
| Methyl Orange | TiO2-rGO-CdS | 4 hours | 100% |
Data compiled from studies on related azo dye degradation. nih.govmdpi.com
Role as Corrosion Inhibitors
Azo compounds, including those with phenolic structures, have been extensively studied as effective corrosion inhibitors for various metals, particularly for mild steel in acidic environments. ekb.egasianpubs.orgrdd.edu.iqcorromat.com The inhibitory action of these molecules stems from their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. rdd.edu.iqcorromat.com
The presence of heteroatoms such as nitrogen and oxygen, along with aromatic rings and azo linkages (-N=N-), in the molecular structure of compounds like Phenol, 4,4'-[1,4-phenylenebis(azo)]bis- facilitates their adsorption. mdpi.com This adsorption can occur through both physical (electrostatic) and chemical (chemisorption) interactions. researchgate.net The adsorption process of many azo inhibitors on metal surfaces has been found to follow the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the surface. researchgate.netresearchgate.netnih.gov
Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have been employed to evaluate the efficiency of these inhibitors. ekb.egasianpubs.org Research on various azo phenol derivatives has shown high inhibition efficiencies. For instance, a synthesized azo phenol compound demonstrated a high inhibition efficiency that increased with its concentration, reaching a maximum at 1x10⁻⁴ M. ekb.eg Another study on novel bis maleimide (B117702) derivatives containing azo groups reported inhibition efficiencies of 89.22% and 91.30% at a concentration of 1 × 10⁻³ M. ekb.eg These compounds typically act as mixed-type inhibitors, meaning they inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.gov
Table 3: Corrosion Inhibition Efficiency of Related Azo Compounds on Mild Steel in HCl
| Inhibitor Compound | Concentration (M) | Inhibition Efficiency (%) |
| Azo Phenol Derivative | 1 x 10⁻⁴ | High (Specific % not provided) |
| (1,1'-(((1E,1'E)-1,4-Phenylenebis(diazene-2,1-diyl))bis(4-methyl-3,1-phenylene))bis(1H-pyrrole-2, 5-dione)) | 1 x 10⁻³ | 89.22 |
| (1,1'-(((1Z,1'Z)-(Oxybis(4,1-phenylene))bis(diazene-2,1-diyl)) bis(4-methyl-3,1-phenylene))bis(1H-pyrrole-2,5-dione)) | 1 x 10⁻³ | 91.30 |
Data from studies on related azo-containing corrosion inhibitors. ekb.eg
Environmental Chemistry and Degradation Studies of Phenol, 4,4 1,4 Phenylenebis Azo Bis
Biodegradation Pathways and Mechanisms
The biodegradation of azo dyes like Phenol (B47542), 4,4'-[1,4-phenylenebis(azo)]bis- is a critical process for their removal from contaminated environments. Microbial activity is central to this degradation, often involving a two-stage process under anaerobic and aerobic conditions.
The initial and most crucial step in the microbial degradation of azo dyes is the reductive cleavage of the azo bond (–N=N–). This reaction is primarily carried out by enzymes known as azoreductases, which are produced by a wide variety of microorganisms. mdpi.comresearchgate.net This process typically occurs under anaerobic conditions, as oxygen can compete for the reducing equivalents (such as NADH and FADH₂) required by the azoreductases. mdpi.com The cleavage of the azo bonds in Phenol, 4,4'-[1,4-phenylenebis(azo)]bis- would result in the formation of aromatic amines.
Following the initial reductive cleavage, the resulting aromatic amines are often more amenable to further degradation, particularly under aerobic conditions. mdpi.com Aerobic bacteria can then utilize oxygen-dependent enzymes, such as monooxygenases and dioxygenases, to catalyze the cleavage of the aromatic rings. frontiersin.org This process, known as ring cleavage, can proceed through either ortho- or meta-cleavage pathways, ultimately leading to the conversion of the aromatic intermediates into aliphatic compounds that can enter central metabolic pathways like the tricarboxylic acid cycle. frontiersin.org
The biotransformation of Phenol, 4,4'-[1,4-phenylenebis(azo)]bis- is expected to yield a series of intermediate products. Based on its structure, the initial reductive cleavage of the two azo bonds would likely produce p-phenylenediamine (B122844) and two molecules of p-aminophenol. Further microbial action on these aromatic amines could lead to a variety of other biotransformation products. While specific studies on this compound are limited, analogous studies on other phenolic compounds suggest potential subsequent products. For instance, the degradation of phenol can proceed through the formation of catechol, which is then subject to ring cleavage. frontiersin.org
| Parent Compound | Potential Intermediate Products | Degradation Step |
| Phenol, 4,4'-[1,4-phenylenebis(azo)]bis- | p-Phenylenediamine, p-Aminophenol | Reductive cleavage of azo bonds |
| p-Aminophenol | Catechol | Hydroxylation |
| Catechol | cis,cis-Muconic acid | Ortho-ring cleavage |
| Catechol | 2-Hydroxymuconic semialdehyde | Meta-ring cleavage |
Photodegradation Mechanisms in Environmental Systems
In addition to microbial action, photodegradation can contribute to the transformation of Phenol, 4,4'-[1,4-phenylenebis(azo)]bis- in aquatic environments. This process involves the absorption of light energy, which can lead to the excitation of the molecule and subsequent chemical reactions. The presence of photosensitizers, such as titanium dioxide (TiO₂), can accelerate this process through photocatalysis. pjoes.com The degradation mechanism often involves the generation of highly reactive oxygen species, such as hydroxyl radicals, which can attack the azo dye molecule, leading to its decomposition. mdpi.com For phenolic compounds, photodegradation can result in a variety of oxidation products. nih.gov
Advanced Analytical Methods for Environmental Fate Monitoring
To understand the environmental fate of Phenol, 4,4'-[1,4-phenylenebis(azo)]bis- and its degradation products, sophisticated analytical techniques are essential. These methods allow for the separation, identification, and quantification of the parent compound and its various metabolites at low concentrations in complex environmental matrices.
Chromatographic techniques are central to the analysis of environmental contaminants. High-Performance Liquid Chromatography (HPLC) is a widely used method for separating non-volatile and thermally labile compounds like azo dyes and their metabolites. sielc.comsielc.com Reverse-phase HPLC, often using C18 columns, is a common approach for such analyses. sielc.comsielc.com The choice of mobile phase, typically a mixture of water and an organic solvent like acetonitrile, is optimized to achieve the best separation of the target analytes. sielc.comsielc.com For faster analysis, Ultra-High-Performance Liquid Chromatography (UPLC) can be employed, offering higher resolution and sensitivity in a shorter time frame. sielc.com
| Technique | Stationary Phase | Mobile Phase | Application |
| HPLC | C18 | Acetonitrile/Water | Separation of parent compound and metabolites sielc.com |
| UPLC | Sub-2 µm particles | Acetonitrile/Water | Fast and high-resolution separation sielc.com |
| Gas Chromatography (GC) | Capillary columns | - | Analysis of volatile degradation products nih.gov |
Mass spectrometry (MS) is a powerful tool for the identification of unknown compounds and is often coupled with chromatographic techniques (e.g., LC-MS, GC-MS). nih.govnih.gov Mass spectrometers provide information about the mass-to-charge ratio of ions, which allows for the determination of the molecular weight of the parent compound and its degradation products. nih.gov High-resolution mass spectrometry, such as Time-of-Flight (TOF) MS, can provide highly accurate mass measurements, enabling the determination of elemental compositions and facilitating the structural elucidation of novel metabolites. nih.gov Tandem mass spectrometry (MS/MS) further aids in structural confirmation by providing fragmentation patterns of the parent ions. dphen1.com
Screening Methodologies for Persistent Mobile Organic Contaminants (PMOCs)
The detection and analysis of Persistent Mobile Organic Contaminants (PMOCs) like Phenol, 4,4'-[1,4-phenylenebis(azo)]bis- in environmental matrices present significant analytical challenges. Due to their high polarity and mobility, these compounds are often poorly retained by conventional analytical techniques, leading to an "analytical gap". nih.gov Effective screening methodologies require a multi-faceted approach, encompassing robust sample preparation, advanced chromatographic separation, and sensitive detection techniques to ensure accurate identification and quantification in complex aqueous samples.
Sample Preparation and Extraction
A crucial first step in screening for this compound is its extraction and pre-concentration from water samples. Standard analytical methods often cannot directly detect the trace concentrations typical of environmental contamination.
Solid-Phase Extraction (SPE): This is a widely used technique for extracting phenols and related compounds from aqueous samples. epa.gov For polar compounds like azo dyes, specialized sorbents are necessary. Mixed-mode solid-phase extraction (MM-SPE), which combines multiple retention mechanisms (e.g., reversed-phase and ion-exchange), has proven effective for a broad range of PMOCs. nih.govresearchgate.netfigshare.com Other SPE sorbents, such as modified polystyrene-divinylbenzene or graphitized carbon black, can also be employed to efficiently partition the target analyte from the water sample. epa.govufz.de
Liquid-Liquid Extraction (LLE): While a conventional method, LLE can be adapted for azo dyes. Solid-supported liquid-liquid extraction (SLE) is a variation that uses a solid support like diatomaceous earth, which can reduce solvent consumption and prevent the formation of emulsions, leading to cleaner extracts. thermofisher.com
Microextraction Techniques: For trace amounts, methods like dispersive liquid-liquid microextraction (DLLME) can be used. This technique can be enhanced with ion-pair reagents to facilitate the extraction of anionic dye molecules into a non-polar solvent. uevora.pt
Chromatographic Separation
Due to the polar nature of Phenol, 4,4'-[1,4-phenylenebis(azo)]bis- and similar PMOCs, conventional reversed-phase liquid chromatography (RPLC) is often inadequate, as these compounds may have little or no retention. nih.gov Therefore, alternative chromatographic strategies are essential.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique for separating polar and hydrophilic compounds. nih.gov It uses a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent. This setup allows for the retention of compounds that would elute in the void volume in RPLC. chromatographyonline.com HILIC has been successfully applied to the separation of commercial reactive dyes, demonstrating its suitability for this class of compounds. researchgate.netwiley.com
Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. wikipedia.org It is considered a form of normal-phase chromatography and is well-suited for the analysis of polar molecules. ufz.denih.gov SFC provides high-efficiency separations, can be more environmentally friendly than HPLC, and is effective for a wide range of analytes, from nonpolar to polar. shimadzu.comteledynelabs.com
Mixed-Mode Liquid Chromatography (MMLC): This approach utilizes stationary phases with multiple retention mechanisms (e.g., hydrophobic and ion-exchange). MMLC has shown superior performance in retaining and separating ionic PMOCs compared to traditional RPLC. nih.govresearchgate.netfigshare.com
Detection and Identification
Following chromatographic separation, sensitive and selective detectors are required for the unambiguous identification of the target compound.
Mass Spectrometry (MS): Coupling liquid chromatography or SFC with mass spectrometry, particularly tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS), is the state-of-the-art for environmental contaminant screening. ufz.deresearchgate.net MS provides high sensitivity and selectivity, allowing for the detection of trace levels and the confirmation of the compound's identity based on its mass-to-charge ratio and fragmentation patterns. epa.govwiley.com
UV-Visible/Diode Array Detection (DAD): Given that Phenol, 4,4'-[1,4-phenylenebis(azo)]bis- is an azo dye, it possesses chromophores that absorb light in the visible and ultraviolet regions. HPLC coupled with a UV-Vis or DAD detector is a common and robust method for the analysis of phenols and dyes. theseus.fi While less selective than MS, it is a valuable tool for quantification when the compound has been previously identified.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Phenol, 4,4'-[1,4-phenylenebis(azo)]bis-?
- Methodological Answer : The synthesis of azo compounds typically involves diazotization and coupling reactions. For example, analogous compounds (e.g., Disperse Yellow 68) are synthesized using aromatic amines and phenolic coupling agents under controlled pH and temperature. Key steps include:
- Diazotization of the primary amine with nitrous acid.
- Coupling with phenol derivatives in alkaline media to form the azo bond.
- Purification via recrystallization or column chromatography.
Variations in substituents (e.g., sulfonic groups) may require adjustments in reaction conditions to avoid side products .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : To assess purity (>97% as a benchmark, based on similar compounds) .
- Spectroscopy :
- UV-Vis : Confirm λmax of the azo chromophore (typically 400-500 nm).
- FT-IR : Identify -N=N- stretching (~1450-1550 cm⁻¹) and phenolic -OH (~3300 cm⁻¹).
- NMR : Resolve aromatic proton environments and confirm substitution patterns.
- Elemental Analysis : Validate empirical formula (e.g., C, H, N, S content) .
Q. What are the critical parameters for ensuring reproducibility in synthesis?
- Methodological Answer :
- Maintain strict control of pH during diazotization (e.g., pH <2) and coupling (pH 8-10).
- Use inert atmospheres to prevent oxidation of intermediates.
- Monitor reaction progress via TLC or in-situ UV-Vis to optimize reaction time .
Advanced Research Questions
Q. How does the azo linkage influence photostability and reactivity under environmental conditions?
- Methodological Answer :
- Photodegradation Studies : Expose the compound to UV light (e.g., 365 nm) and monitor degradation kinetics via HPLC-MS. Compare with structurally similar azo dyes (e.g., Pigment Yellow 155) to identify substituent effects on stability .
- Computational Modeling : Use DFT calculations to evaluate electron density distribution at the azo bond, predicting susceptibility to cleavage .
Q. What environmental persistence data exist, and how can ecotoxicological risks be assessed?
- Methodological Answer :
- Persistence Testing : Conduct OECD 301/302 biodegradation assays. Data for Disperse Yellow 68 suggest low biodegradability but no bioaccumulation potential (log P <3.5) .
- Ecotoxicology :
- Algal Toxicity : Use Pseudokirchneriella subcapitata to estimate EC50.
- Daphnia Acute Toxicity : Follow OECD 202 guidelines.
- QSAR Models : Predict toxicity endpoints based on structural analogs .
Q. How can contradictions in reported biological activities (e.g., antioxidant vs. pro-oxidant effects) be resolved?
- Methodological Answer :
- Mechanistic Studies : Use electron paramagnetic resonance (EPR) to detect radical scavenging or generation.
- Cell-Based Assays : Compare effects in normal vs. oxidative stress-induced cell lines (e.g., HepG2).
- Structural-Activity Relationships (SAR) : Modify substituents (e.g., electron-withdrawing groups) and correlate with activity trends observed in phenolic analogs .
Q. What regulatory considerations apply to novel applications of this compound?
- Methodological Answer :
- SNAc Compliance : In Canada, any new manufacturing or use requires assessment under the Significant New Activity (SNAc) regulations. Pre-submission consultations with Environment Canada are advised to define data requirements (e.g., ecotoxicity, exposure scenarios) .
- REACH Compliance : In the EU, register the substance with ECHA, providing data on hazards, exposure, and risk mitigation measures .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility and aggregation behavior?
- Methodological Answer :
- Dynamic Light Scattering (DLS) : Measure particle size distribution in aqueous solutions to detect aggregation.
- Solubility Parameters : Use Hansen solubility parameters to identify optimal solvents (e.g., DMSO for polar aprotic conditions).
- pH-Dependent Studies : Test solubility across pH 3-10, as phenolic groups may ionize, altering solubility .
Q. Why do computational predictions of azo bond stability sometimes conflict with experimental data?
- Methodological Answer :
- Model Refinement : Incorporate solvent effects (e.g., COSMO-RS) and explicit hydrogen bonding in DFT calculations.
- Experimental Validation : Compare predicted activation energies with Arrhenius parameters from thermal degradation studies .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
